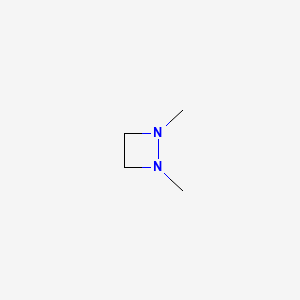![molecular formula C9H6N2S2 B14653096 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine CAS No. 42395-63-1](/img/structure/B14653096.png)
4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with β-ketoesters under acidic or basic conditions to form the desired heterocyclic ring system . Another approach involves the use of aroyl isothiocyanates to convert anthranilic acid or its derivatives into thiourea intermediates, which then undergo cyclization to form the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. Techniques like continuous flow synthesis and the use of catalysts to enhance reaction efficiency could be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine involves its interaction with specific molecular targets. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological molecules, influencing their activity . For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
4H-3,1-Benzothiazin-4-ones: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.
1,4-Benzothiazines: These compounds have a similar thiazine ring but lack the additional fused thiazole ring.
Uniqueness: 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
42395-63-1 |
|---|---|
Molekularformel |
C9H6N2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(10-3-4-12-7)9-6(1)11-5-13-9/h2-5H,1H2 |
InChI-Schlüssel |
TYQLGVDRTMDHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=NC=CS2)C3=C1N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)



![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)





